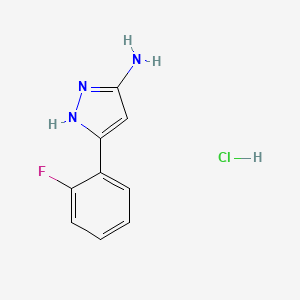

3-(2-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYQXLNXPRFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Malononitrile Derivatives

This approach involves synthesizing the target compound through a multi-step, one-pot process starting from 2-(2-fluorobenzoyl) malononitrile. The process includes reduction, cyclization, and subsequent purification steps, avoiding intermediate separation.

- Dissolution of 2-(2-fluorobenzoyl) malononitrile in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO) at a ratio of approximately 1:5.

- Addition of a metal catalyst: options include palladium on carbon, platinum on carbon, palladium hydroxide, or zinc powder.

- Acidic conditions are maintained with glacial acetic acid.

- The mixture is vacuumed and purged with nitrogen thrice.

- Hydrogenation is performed under pressure to facilitate reduction, typically at elevated temperatures (~50-80°C).

- Post-reduction, the mixture is cooled below 30°C, filtered to remove catalysts, and transferred into a clean reactor.

- A second reduction step involves adding Raney nickel and water, followed by hydrogenation under pressure.

- Final purification involves concentration under reduced pressure, cooling, addition of tetrahydrofuran (THF) aqueous solution, stirring, filtering, washing, and drying.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran, acetonitrile, or DMSO |

| Catalyst | Palladium on carbon, platinum on carbon, or zinc powder |

| Temperature | 50-80°C during reduction |

| Hydrogen pressure | 1-3 atm |

| Yield | Typically high, depending on catalyst and conditions |

This method is environmentally friendly, reduces waste, and is suitable for industrial scale-up, with yields reported around 70-85% and high purity of the final product.

Condensation of Hydrazines with Ethoxymethylenemalononitrile

This approach synthesizes the pyrazole core via condensation of aryl hydrazines with ethoxymethylenemalononitrile, followed by cyclization and purification.

- Dissolve aryl hydrazine hydrochlorides (including 2-fluorophenyl hydrazine) in absolute ethanol or trifluoroethanol.

- Add ethoxymethylenemalononitrile slowly under stirring.

- Reflux the mixture under nitrogen atmosphere for 3-4 hours.

- Cool the reaction mixture and filter the crude product.

- Recrystallize from suitable solvents like ethanol or DMF.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or trifluoroethanol |

| Reflux time | 3-4 hours |

| Atmosphere | Nitrogen |

| Yield | 47-84%, depending on substituents |

This method offers high selectivity and yields, especially with TFE and ethanol as solvents, facilitating purification and scalability.

Halogenation and Cyclization from Fluoro-Acetophenone Derivatives

This method involves halogenation of 2-fluoroacetophenone derivatives followed by cyclization to form the pyrazole ring.

- React 2-fluoroacetophenone with tetrabutylammonium tribromide in tetrahydrofuran at 20-30°C for 5-6 hours.

- Concentrate the reaction mixture and wash with water.

- React the halogenated intermediate with hydrazine derivatives under reflux to form the pyrazole ring.

- Purify via recrystallization.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran, ethyl acetate |

| Reaction time | 5-6 hours for halogenation |

| Temperature | 20-30°C |

| Yield | 60-70% |

This route is efficient for preparing halogenated intermediates, which can be cyclized to the target pyrazole, offering good yields and purity.

Amide Coupling with 5-Amino-1-aryl-1H-pyrazoles

This method involves coupling 5-amino-1-aryl-1H-pyrazoles with suitable acyl chlorides or activated carboxylic acids to form the final compound.

- Synthesize 5-amino-1-aryl-1H-pyrazoles via hydrazine condensation.

- Activate the carboxylic acid or derivative (e.g., using EDCI and HOBt).

- React with the amino-pyrazole in DMF with triethylamine.

- Purify by chromatography and recrystallization.

This method provides a versatile route for functionalizing the pyrazole core, with yields around 60-70%, suitable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Main Advantages | Typical Yield |

|---|---|---|---|---|---|

| One-Pot Reduction | 2-(2-fluorobenzoyl) malononitrile | Pd/C, Raney Ni | THF, acetonitrile | Environmentally friendly, scalable | 70-85% |

| Hydrazine Condensation | Aryl hydrazines + ethoxymethylenemalononitrile | None | Ethanol, TFE | High selectivity, straightforward | 47-84% |

| Halogenation & Cyclization | 2-fluoroacetophenone derivatives | Tetrabutylammonium tribromide | THF, ethyl acetate | Efficient halogenation, good yields | 60-70% |

| Amide Coupling | 5-Amino-1-aryl-1H-pyrazoles | EDCI, HOBt | DMF | Versatile, suitable for derivatives | 60-70% |

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(2-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs. Its structural properties allow for modifications that enhance drug efficacy and safety profiles.

Case Study : Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity in preclinical models, making it a candidate for further development in pain management therapies.

Biochemical Research

The compound is extensively studied for its role in enzyme inhibition and receptor binding. It has been identified as a potential inhibitor for specific enzymes involved in inflammatory pathways.

Mechanism of Action : The fluorophenyl group enhances binding affinity to target enzymes, modulating biological pathways related to inflammation and pain .

Research Findings : Studies indicate that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings that exhibit enhanced thermal stability and mechanical properties.

Applications :

- Coatings : Used in developing coatings that require specific chemical resistance.

- Polymers : Serves as an additive to improve the mechanical strength of polymer matrices.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Example Findings |

|---|---|---|

| Pharmaceutical Development | Building block for anti-inflammatory drugs | Significant reduction in inflammation markers |

| Biochemical Research | Enzyme inhibition studies | Effective COX enzyme inhibitors identified |

| Material Science | Development of advanced polymers and coatings | Enhanced thermal stability observed |

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

- Structure : Dual fluorophenyl groups at the 1- and 3-positions.

- Key Differences : The additional 4-fluorophenyl group increases molecular weight (MW: ~257 g/mol) and lipophilicity compared to the target compound (MW: ~213.6 g/mol). The para-fluorine may enhance π-π stacking in hydrophobic binding pockets .

3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

- Structure : Chlorine and fluorine substituents on the phenyl ring.

- Key Differences : Chlorine’s larger atomic radius and polarizability create stronger van der Waals interactions than fluorine. This compound (MW: ~227.6 g/mol) may exhibit higher binding affinity to targets requiring bulky substituents .

5-Fluoro-1H-pyrazol-3-amine

- Structure : Fluorine directly on the pyrazole ring.

- Key Differences : Simpler structure (MW: ~117.1 g/mol) with reduced steric hindrance. The absence of a phenyl group limits its use in applications requiring aromatic interactions .

Heterocyclic and Alkyl Substituents

3-(Thiophen-2-yl)-1H-pyrazol-5-amine

3-(4-Ethylphenyl)-1H-pyrazol-5-amine

- Structure : Ethyl group on the para position of the phenyl ring.

- Key Differences: The ethyl group increases hydrophobicity (clogP ~2.8 vs.

Multi-Halogenated Derivatives

3-(3-Chloro-2-fluorophenyl)-4-fluoro-1H-pyrazol-5-amine

- Structure : Two fluorine atoms (pyrazole and phenyl) and one chlorine.

- Key Differences : Increased halogen density (MW: ~229.6 g/mol) enhances electronegativity and may improve inhibition of metalloenzymes like β-lactamases .

Comparative Data Table

Key Research Findings

- Thrombin Inhibition: The 2-fluorophenyl group in the target compound optimizes steric compatibility with thrombin’s S3 pocket, achieving IC₅₀ values in the nanomolar range. Chlorine or bulkier substituents reduce activity due to steric clashes .

- β-Lactamase Inhibition : Multi-halogenated derivatives (e.g., 3-(3-chloro-2-fluorophenyl)-4-fluoro-1H-pyrazol-5-amine) show enhanced inhibition of OXA-48 β-lactamase, attributed to halogen bonding with active-site residues .

- Solubility vs. Lipophilicity : Hydrochloride salts (e.g., target compound) improve bioavailability in aqueous systems, while alkyl substituents (e.g., 3-(4-ethylphenyl)-1H-pyrazol-5-amine) favor penetration through lipid membranes .

Biological Activity

3-(2-Fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this pyrazole derivative exhibits notable antimicrobial effects, making it a candidate for further exploration in the development of antibiotics.

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

- Anticancer Potential : Preliminary findings indicate that it could inhibit tumor growth and may act on specific cancer pathways .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes and receptors, modulating various biological pathways. For instance, it has been shown to affect tubulin polymerization, which is critical in cancer cell cycle regulation .

Structure-Activity Relationship (SAR)

A detailed SAR study has identified key structural features that influence the biological activity of pyrazole derivatives. The positioning of the fluorine atom in the phenyl ring significantly impacts the compound's efficacy. For example:

- Fluorine Positioning : Compounds with fluorine in the ortho position relative to the hydrazine moiety demonstrated superior activity compared to those with para or meta substitutions .

- Substituent Effects : Variations in substituents on the phenyl ring can lead to substantial differences in biological activity, highlighting the importance of careful design in drug development .

Antimicrobial Activity

In a study screening a library of compounds, this compound was identified as having significant activity against bacterial strains. It exhibited an ability to reduce biofilm formation by 83% in certain assays, indicating its potential as an anti-biofilm agent .

Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory effects of this compound. It was found to inhibit the release of pro-inflammatory cytokines in vitro and demonstrated a reduction in inflammation markers in animal models .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-1H-pyrazol-5-amine hydrochloride, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis typically involves a multi-step process starting from substituted phenyl precursors. For example, analogous pyrazole derivatives are synthesized via condensation reactions of 5-phenyl-1-pentanol derivatives with fluorinated aromatic aldehydes under acidic conditions . Optimization can employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time. For instance, fractional factorial designs reduce the number of trials while quantifying interactions between variables .

Q. Example Protocol :

- Step 1: Condensation of 2-fluorobenzaldehyde with hydrazine hydrate.

- Step 2: Cyclization under HCl/ethanol reflux .

- Optimization: Use a Central Composite Design (CCD) to maximize yield (response variable) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry (e.g., bond angles, torsion angles) and confirms protonation states (see similar structures in ).

- NMR spectroscopy : NMR identifies fluorine environments, while NMR distinguishes pyrazole NH protons (δ ~10–12 ppm). Discrepancies in NH proton signals may arise from tautomerism; variable-temperature NMR or deuteration experiments can clarify .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]).

Table 1 : Key Spectral Data for Analogous Compounds

| Technique | Observed Data (Example) | Interpretation |

|---|---|---|

| X-ray | Triclinic, , | Confirms crystal packing |

| NMR | δ = -112 ppm (singlet) | 2-Fluorophenyl substitution |

Q. How does the hydrochloride salt form influence stability and solubility in aqueous media?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability studies should include:

- Hygroscopicity tests : Dynamic vapor sorption (DVS) under varying humidity .

- pH-dependent solubility : Use shake-flask method at pH 1–7 (simulate gastrointestinal conditions).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for related pyrazoles ).

Advanced Research Questions

Q. How can contradictory bioactivity data for fluorinated pyrazoles be reconciled in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or substituent positioning. For example:

- Antimicrobial assays : Fluorine at the 2-position vs. 4-position alters lipophilicity and membrane penetration .

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to compare EC values across studies .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to fluorine’s electronegativity .

Q. What computational strategies are effective for predicting reactivity and regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrazole ring .

- Reaction pathway screening : Use quantum chemical calculations (e.g., Gaussian) to model transition states for amine group substitutions .

- Machine learning : Train models on existing pyrazole reaction datasets to predict regioselectivity (e.g., random forest classifiers) .

Q. How can solubility limitations in nonpolar solvents be addressed without compromising pharmacological activity?

- Methodological Answer :

- Co-crystallization : Co-formers like succinic acid improve solubility while maintaining bioactivity (test via PXRD and dissolution assays) .

- Prodrug design : Introduce ester or amide prodrug moieties cleaved in vivo (e.g., acetylated amine derivatives) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm via DLS) to enhance bioavailability .

Q. What experimental controls are essential for assessing electrochemical stability in catalytic applications?

- Methodological Answer :

- Cyclic voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., acetonitrile) with Ag/AgCl reference .

- Controlled potential electrolysis (CPE) : Monitor decomposition products via LC-MS after applying ±1.5 V for 2 hours .

- Surface analysis : Post-electrolysis SEM/EDS detects electrode fouling or corrosion .

Q. How can regioselective synthesis of substituted pyrazoles be achieved under mild conditions?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves regioselectivity via uniform heating .

- Catalytic systems : Use Pd/Cu bimetallic catalysts for Suzuki-Miyaura couplings on the pyrazole ring .

- Protecting groups : Boc-protection of the amine directs substitution to the 3-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.